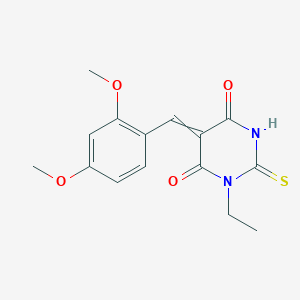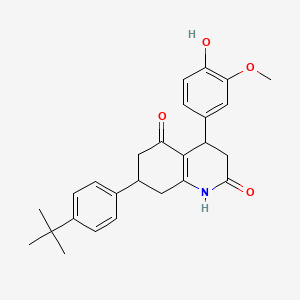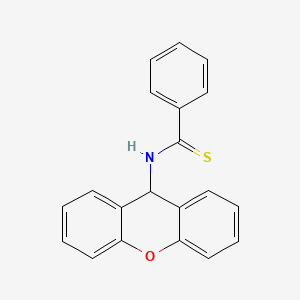
5-(2,4-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of chemicals known for their potential in various biological activities, including antitumor and antiviral effects. These compounds are derived from pyrimidine derivatives, which are crucial in the synthesis of many pharmaceutically active molecules. The specific structure of the compound suggests a possibility for significant biological activity, prompting research into its synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of similar pyrimidine derivatives has been explored through various methods, highlighting the versatility of approaches to obtain these compounds. For instance, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines showcases a route that could be adapted for the synthesis of the compound (Grivsky et al., 1980). These methods involve key steps such as the treatment with N,N-dimethylformamide--thionyl chloride and hydrogenolysis, which may be relevant for synthesizing the compound.
Molecular Structure Analysis
The molecular structure and spectral characteristics of pyrimidine derivatives, closely related to the compound, have been studied using density functional theory (DFT) methods. This research provides insights into the molecular structure, vibrational modes, and potential energy distribution, which are crucial for understanding the compound's chemical behavior (Arı et al., 2020).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be inferred from studies on similar pyrimidine derivatives. Research on the synthesis and anti-HIV-1 activity of pyrimidin-4(3H)-one derivatives indicates the potential chemical reactivity and applications of such compounds in medicinal chemistry (Novikov et al., 2004).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility, melting points, and crystalline structure, are essential for their application in drug formulation and development. While specific studies on the compound might not be directly available, research on structurally related compounds provides valuable insights into understanding its physical characteristics and stability.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and mechanisms of action, are critical for the application of the compound in pharmaceuticals. Studies on the synthesis and mechanism of formation of pyrimidine derivatives offer a foundation for predicting the chemical properties and reactivity of the compound in biological systems (Rakhimov et al., 2011).
科学的研究の応用
Antitumor Activity
Research has shown that derivatives structurally related to 5-(2,4-dimethoxybenzylidene)-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione exhibit potent antitumor activities. For example, compounds synthesized for inhibiting mammalian dihydrofolate reductase demonstrated significant activity against specific carcinomas in animal models, highlighting the potential of these compounds in cancer therapy (Grivsky et al., 1980).
Nonlinear Optical Properties
The third-order nonlinear optical properties of novel styryl dyes, including those structurally similar to the compound , were studied, revealing promising applications in nonlinear optical materials for device applications. These compounds exhibited significantly larger effective two-photon absorption cross-sections than commercially available materials, suggesting their use in optical power limiting and other photonic devices (Shettigar et al., 2009).
Antibacterial and Antifungal Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds with similar structures have been investigated for their anti-inflammatory, analgesic, antibacterial, and antifungal properties. These compounds have shown significant COX-2 inhibitory activity, analgesic activity, and anti-inflammatory activity, indicating their potential as new therapeutic agents for treating inflammation and pain, as well as combating microbial infections (Abu‐Hashem et al., 2020).
Antiviral Activity
Compounds with structural similarity have been evaluated for their potential antiviral activities. For instance, derivatives have been developed with significant activity against orthopoxvirus infections, including vaccinia and cowpox viruses, showcasing the potential of these compounds in antiviral therapy and the development of new treatments for viral infections (Fan et al., 2006).
Corrosion Inhibition
5-Arylidene barbituric acid derivatives, related to the compound of interest, have demonstrated excellent corrosion inhibition properties for carbon steel in acidic solutions. Their high efficiency as inhibitors suggests potential applications in industrial processes and protection strategies against corrosion, with the adsorption process indicating strong surface binding and protection capabilities (El-Khalek et al., 2022).
特性
IUPAC Name |
5-[(2,4-dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-4-17-14(19)11(13(18)16-15(17)22)7-9-5-6-10(20-2)8-12(9)21-3/h5-8H,4H2,1-3H3,(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAPNPCAHRZIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,4-Dimethoxyphenyl)methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(5-propyl-2-furyl)methyl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552305.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one](/img/structure/B5552314.png)
![2,5-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5552317.png)
![N,N-dimethyl-N'-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5552323.png)
![N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5552325.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5552330.png)
![(4aR*,7aS*)-1-ethyl-4-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552335.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5552341.png)

![3-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5552351.png)
![2-{[(3,4-dimethoxybenzylidene)amino]oxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5552361.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyridazine](/img/structure/B5552369.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)